molecular formula C10H6S B6210470 5-ethynyl-1-benzothiophene CAS No. 1374563-50-4

5-ethynyl-1-benzothiophene

Cat. No.: B6210470
CAS No.: 1374563-50-4
M. Wt: 158.2
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethynyl-1-benzothiophene typically involves coupling reactions and electrophilic cyclization reactions. One common method is the Sonogashira cross-coupling reaction, where 2-bromo-5-(4-methoxyphenyl)thiophene reacts with 1-ethynyl-2-(methylsulfanyl)benzene to form the desired product . The reaction conditions often include the use of palladium catalysts and copper co-catalysts under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 5-Ethynyl-1-benzothiophene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions can occur at the benzothiophene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogenating agents like bromine or iodine.

Major Products:

    Oxidation: Formation of benzothiophene-5-carboxaldehyde.

    Reduction: Formation of 5-ethyl-1-benzothiophene.

    Substitution: Formation of halogenated benzothiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-ethynyl-1-benzothiophene involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π stacking interactions and hydrogen bonding, enhancing its binding affinity to biological targets. Additionally, the benzothiophene ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

  • 3-Ethynyl-2-(thiophen-2-yl)benzo[b]thiophene
  • 3-(4-Aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
  • 3-Iodo-2-(thiophen-2-yl)benzo[b]thiophene

Comparison: 5-Ethynyl-1-benzothiophene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to other benzothiophene derivatives, it exhibits distinct electronic properties and potential for diverse chemical transformations .

Properties

CAS No.

1374563-50-4

Molecular Formula

C10H6S

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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